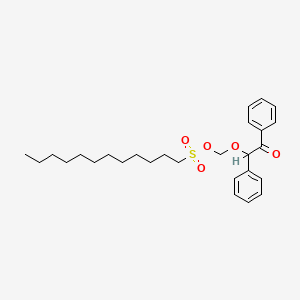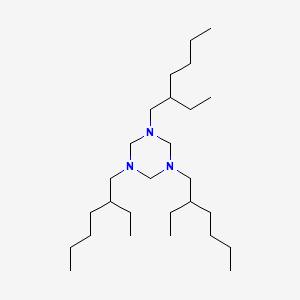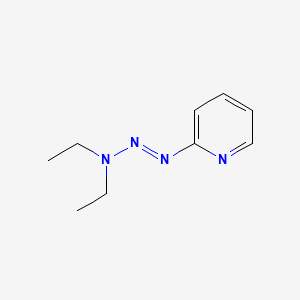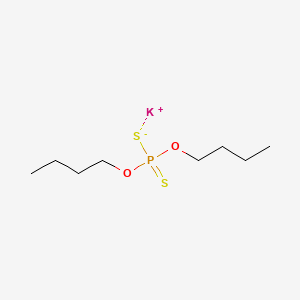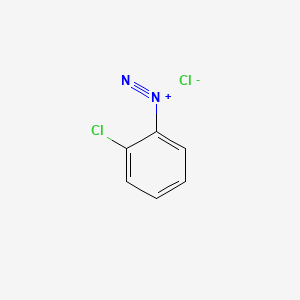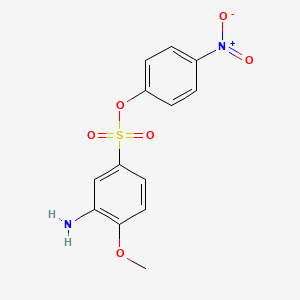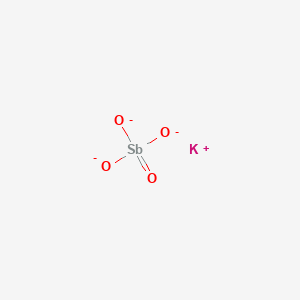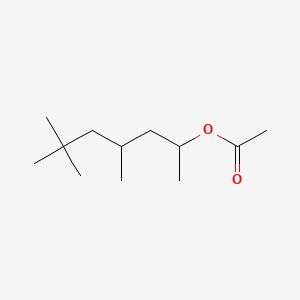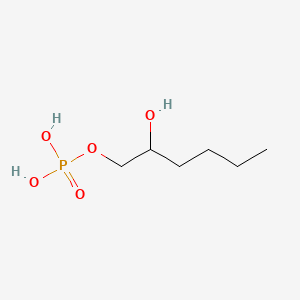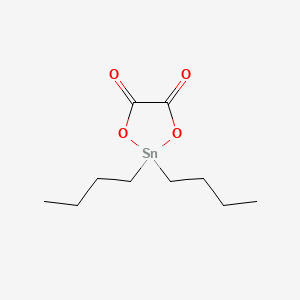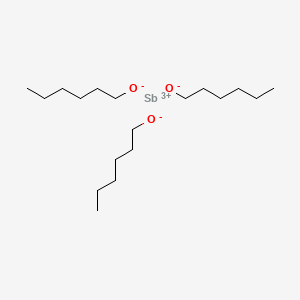
Antimony tri(hexanolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony tri(hexanolate) is an organometallic compound consisting of antimony and hexanolate ligands
準備方法
Synthetic Routes and Reaction Conditions: Antimony tri(hexanolate) can be synthesized through the reaction of antimony trichloride with hexanol in the presence of a base. The reaction typically proceeds as follows:
SbCl3+3C6H13OH→Sb(OCH2C5H11)3+3HCl
The reaction is carried out under an inert atmosphere to prevent oxidation, and the temperature is maintained at around 60-80°C. The product is then purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of antimony tri(hexanolate) involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography.
Types of Reactions:
Oxidation: Antimony tri(hexanolate) can undergo oxidation to form antimony pentoxide and hexanoic acid.
Reduction: It can be reduced to elemental antimony and hexanol.
Substitution: The hexanolate ligands can be substituted with other alkoxides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as lithium aluminum hydride.
Substitution: Other alcohols or alkoxides in the presence of a base.
Major Products:
Oxidation: Antimony pentoxide and hexanoic acid.
Reduction: Elemental antimony and hexanol.
Substitution: Antimony tri(alkoxide) and the corresponding alcohol.
科学的研究の応用
Antimony tri(hexanolate) has several scientific research applications:
Catalysis: It is used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon bonds.
Materials Science: It is used in the preparation of antimony-containing materials with unique electronic and optical properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the treatment of parasitic infections.
Industry: It is used in the production of flame retardants and other specialty chemicals.
作用機序
The mechanism by which antimony tri(hexanolate) exerts its effects involves the coordination of the hexanolate ligands to the antimony center. This coordination alters the electronic properties of the antimony, making it more reactive in certain chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally involve the activation of substrates through coordination to the antimony center.
類似化合物との比較
Antimony tri(ethanolate): Similar in structure but with ethanolate ligands instead of hexanolate.
Antimony tri(propanolate): Similar in structure but with propanolate ligands.
Antimony tri(butanolate): Similar in structure but with butanolate ligands.
Uniqueness: Antimony tri(hexanolate) is unique due to the longer carbon chain of the hexanolate ligands, which can influence its solubility, reactivity, and the properties of the materials it forms. This makes it particularly useful in applications where these properties are important, such as in the preparation of specialty materials and catalysts.
特性
CAS番号 |
93840-05-2 |
|---|---|
分子式 |
C18H39O3Sb |
分子量 |
425.3 g/mol |
IUPAC名 |
antimony(3+);hexan-1-olate |
InChI |
InChI=1S/3C6H13O.Sb/c3*1-2-3-4-5-6-7;/h3*2-6H2,1H3;/q3*-1;+3 |
InChIキー |
SDTZPDJDSPNCEJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC[O-].CCCCCC[O-].CCCCCC[O-].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol](/img/structure/B12663928.png)
